molecular formula C31H42N6O3 B1277382 Anamorelin CAS No. 249921-19-5

Anamorelin

Katalognummer B1277382
CAS-Nummer: 249921-19-5
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: VQPFSIRUEPQQPP-MXBOTTGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Therapeutic Potential of Anamorelin

Anamorelin is a novel, orally administered ghrelin mimetic that has shown promise in treating cancer-related cachexia, a condition characterized by weight loss and muscle wasting that negatively impacts patients' quality of life and survival. In a multicenter, randomized, double-blind, crossover pilot study, anamorelin was found to significantly increase body weight and anabolic hormone levels in patients with various cancers and cachexia . The study reported that anamorelin increased growth hormone (GH) levels and insulin-like growth factor-1 (IGF-1), as well as patient-reported symptoms, including appetite as measured by the Anderson Symptom Assessment Scale (ASAS). However, some adverse events such as hyperglycemia, nausea, and dizziness were reported .

Synthesis Analysis

Anamorelin has been evaluated in several clinical trials for its efficacy and safety. In a phase 2 trial involving Japanese patients with non-small cell lung cancer (NSCLC) and cachexia, anamorelin was administered at doses of 50 or 100 mg daily for 12 weeks. The study found that anamorelin significantly improved lean body mass (LBM), performance status, and quality of life (QOL) compared to placebo . Another study with Japanese patients confirmed these findings, showing that anamorelin improved weight loss and anorexia in patients with advanced cancer .

Molecular Structure Analysis

The preclinical pharmacologic profile of anamorelin HCl (ANAM) has been reported, demonstrating its agonist activity on the ghrelin receptor and its ability to stimulate GH release in vitro. In vivo studies in rats and pigs showed that anamorelin significantly increased food intake, body weight, and GH levels, supporting its potential as a treatment for cancer anorexia-cachexia syndrome .

Chemical Reactions Analysis

Anamorelin's mechanism of action involves mimicking the effects of ghrelin, a hormone that stimulates appetite and growth hormone secretion. By acting as a ghrelin receptor agonist, anamorelin has been shown to have appetite-enhancing and anabolic activities, which are beneficial in addressing the symptoms of cancer cachexia .

Physical and Chemical Properties Analysis

The physical and chemical properties of anamorelin contribute to its therapeutic potential. As an orally active compound, it is well-suited for patient compliance. The safety profile of anamorelin has been extensively studied, with a phase 3 safety extension study (ROMANA 3) showing that anamorelin was well tolerated over a 24-week treatment period. The study also confirmed that anamorelin significantly improved body weight and anorexia-cachexia symptoms without significant improvement in handgrip strength .

An integrated analysis of two phase 2 trials further supported the efficacy of anamorelin in improving lean body mass and quality of life in patients with cancer anorexia-cachexia, with a favorable safety profile . Additional studies have shown that anamorelin improves lean body mass and anorexia in advanced gastrointestinal cancer patients , and its regulatory approval in Japan for the treatment of cachexia in patients with NSCLC, gastric cancer, pancreatic cancer, and colorectal cancer highlights its clinical relevance .

The development and potential place in therapy for anamorelin hydrochloride in treating cancer anorexia-cachexia syndrome have been summarized, emphasizing its ability to ameliorate components of the syndrome, including loss of lean body mass and reversal of anorexia . Lastly, a study on patients with cancer cachexia and a low body mass index (BMI) demonstrated the efficacy and safety of anamorelin in this specific patient population .

Wissenschaftliche Forschungsanwendungen

Application in Non-Small Cell Lung Cancer (NSCLC) and Cachexia

  • Summary of the Application : Anamorelin is used in patients with advanced NSCLC and cachexia . It targets multiple components of cancer cachexia, including appetite, body composition, adipose tissue metabolism, energy expenditure, and inflammation .
  • Methods of Application : Anamorelin is administered orally . The specific dosage and frequency would depend on the individual patient’s condition and the physician’s prescription.
  • Results or Outcomes : In the ROMANA studies, compared with placebo, anamorelin significantly increased lean body mass in NSCLC patients . Body composition analysis suggested that anamorelin is an active anabolic agent in patients with NSCLC, without the side effects of other anabolic drugs . Anamorelin also induced a significant and meaningful improvement of anorexia/cachexia symptoms .

Application in Growth Hormone Secretagogue Receptor Agonist

  • Summary of the Application : Anamorelin is a ghrelin receptor agonist that stimulates the growth hormone secretagogue receptor (GHSR), and has been developed for treating anorexia and weight loss .
  • Methods of Application : Anamorelin is administered orally . The metabolic pathways of Anamorelin were studied in vitro using human liver microsomes (HLM), based on classical molecular networking (MN) and feature-based molecular networking (FBMN) from the Global Natural Products Social Molecular Networking platform .
  • Results or Outcomes : 18 metabolites (M1–M12) were successfully identified, suggesting that the metabolic pathways involved were demethylation, hydroxylation, dealkylation, desaturation, and N -oxidation . The major metabolites detected in HLM, M1 and M7, were dissimilar from those observed in the CYP3A4 isozyme assay, which is recognized to be markedly inhibited by anamorelin .

Zukünftige Richtungen

While Anamorelin has shown promise in treating CACS, further studies are needed to confirm its efficacy and safety . Future research should focus on validating entry criteria, endpoints, outcomes, and potential synergistic effects and interactions between different targets, nutrition, and exercise interventions .

Eigenschaften

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-MXBOTTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179702
Record name Anamorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anamorelin

CAS RN

249921-19-5
Record name Anamorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249921-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anamorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anamorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anamorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anamorelin
Reactant of Route 2
Reactant of Route 2
Anamorelin
Reactant of Route 3
Anamorelin
Reactant of Route 4
Anamorelin
Reactant of Route 5
Reactant of Route 5
Anamorelin
Reactant of Route 6
Anamorelin

Citations

For This Compound
1,720
Citations
JM Garcia, WJ Polvino - Growth Hormone & IGF Research, 2009 - Elsevier
… with subsequent crossover to anamorelin 25 mg twice daily (morning and evening); or anamorelin 25 mg twice daily for 6 days with subsequent crossover to anamorelin 50 mg in the …
Number of citations: 100 www.sciencedirect.com
Y Bai, Y Hu, Y Zhao, X Yu, J Xu, Z Hua… - Supportive Care in Cancer, 2017 - Springer
Purpose The aim of this study was to evaluate the therapeutic effects of Anamorelin on patients with cancer anorexia-cachexia syndrome (CACS) based on a meta-analysis of published …
Number of citations: 46 link.springer.com
E Prommer - Palliative Care: Research and Treatment, 2017 - journals.sagepub.com
… anamorelin 100 mg dose group, although these did not reach statistical significance. Anamorelin … , and fatigue were reported in fewer anamorelin-treated than placebo-treated patients. …
Number of citations: 10 journals.sagepub.com
N Katakami, J Uchino, T Yokoyama, T Naito, M Kondo… - Cancer, 2018 - Wiley Online Library
… anamorelin versus a placebo in Japanese patients with NSCLC and cachexia; treatment with 100 mg of anamorelin … Therefore, in the current study, 100 mg of anamorelin was selected …
Number of citations: 172 acsjournals.onlinelibrary.wiley.com
JM Garcia, RV Boccia, CD Graham, Y Yan… - The lancet …, 2015 - thelancet.com
… Anamorelin is an oral ghrelin-receptor agonist with appetite-enhancing and anabolic activity. We assessed the effects of anamorelin … 44 patients in the anamorelin group and 38 patients …
Number of citations: 218 www.thelancet.com
RA Blum, S Mair, EM Duus - Journal of Cachexia, Sarcopenia …, 2019 - Wiley Online Library
… Because of this mechanism of action, anamorelin is hypothesized to have … phase I anamorelin study in healthy volunteers, which tested multiple doses of once or twice daily anamorelin, …
Number of citations: 15 onlinelibrary.wiley.com
K Nishie, S Yamamoto, C Nagata, T Koizumi… - Lung cancer, 2017 - Elsevier
… This analysis demonstrated that anamorelin represents a promising treatment … anamorelin for treating cachexia due to NSCLC. The endpoints of this study were the effects of anamorelin …
Number of citations: 47 www.sciencedirect.com
R Northrup, K Kuroda, EM Duus, SR Barnes… - Supportive Care in …, 2013 - Springer
… Therefore, we investigated the effect of ghrelin and anamorelin on tumor growth in a murine … activity, anamorelin has both orexigenic and anabolic properties. Anamorelin has been …
Number of citations: 66 link.springer.com
C Pietra, Y Takeda, N Tazawa-Ogata, M Minami… - Journal of cachexia …, 2014 - Springer
Background Anamorelin HCl (ANAM) is a novel, orally active, ghrelin receptor agonist in clinical development for the treatment of cancer cachexia. We report in vitro and in vivo studies …
Number of citations: 108 link.springer.com
JM Garcia, J Friend, S Allen - Supportive Care in Cancer, 2013 - Springer
… volunteers, anamorelin was well … anamorelin has a half-life of approximately 7 to 12 h [15]. The present study investigates short-term effects and therapeutic potential of oral anamorelin …
Number of citations: 184 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.